1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18836084
InChI: InChI=1S/C11H7BrF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3
SMILES:
Molecular Formula: C11H7BrF6O3
Molecular Weight: 381.07 g/mol

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18836084

Molecular Formula: C11H7BrF6O3

Molecular Weight: 381.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C11H7BrF6O3
Molecular Weight 381.07 g/mol
IUPAC Name 1-[3,4-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one
Standard InChI InChI=1S/C11H7BrF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3
Standard InChI Key DGDLFUZNYXARNO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one features a propan-2-one backbone substituted with a bromine atom and a 3,4-bis(trifluoromethoxy)phenyl group. The trifluoromethoxy (–OCF3_3) substituents at the 3- and 4-positions of the phenyl ring introduce significant electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity . The molecular structure is confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which highlight key functional groups such as the carbonyl (C=O) stretch at approximately 1671 cm1^{-1} and C–Br vibrations near 560 cm1^{-1} .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H7BrF6O3\text{C}_{11}\text{H}_7\text{BrF}_6\text{O}_3
Molecular Weight381.07 g/mol
CAS Number1803745-53-0
XLogP35.2 (estimated)
Hydrogen Bond Acceptors9

Stereoelectronic Effects

The trifluoromethoxy groups at the 3- and 4-positions create a meta-para substitution pattern, which directs electrophilic attacks to specific positions on the aromatic ring. The strong electron-withdrawing nature of –OCF3_3 groups reduces electron density at the ortho and para positions relative to the ketone, enhancing the electrophilicity of the carbonyl carbon. This property facilitates nucleophilic additions and substitutions, making the compound a valuable precursor in multi-step syntheses .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves Friedel-Crafts acylation or electrophilic aromatic substitution. A common approach utilizes 3,4-bis(trifluoromethoxy)benzene as the starting material, which undergoes bromoacetylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3_3). The reaction proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring to form the ketone backbone .

Representative Reaction Scheme:

3,4-(OCF3)2C6H3+BrCH2COClAlCl31-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one\text{3,4-(OCF}_3\text{)}_2\text{C}_6\text{H}_3 + \text{BrCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one}

Optimization Considerations

Key parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane enhance reaction efficiency by stabilizing ionic intermediates.

  • Temperature Control: Reactions are typically conducted at 0–5°C to minimize side reactions such as polyacylation .

  • Catalyst Loading: Stoichiometric amounts of AlCl3_3 (1.1–1.3 equivalents) are required for complete conversion.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the β-position of the ketone is highly susceptible to nucleophilic displacement. For example, treatment with amines (e.g., NH3_3, RNH2_2) yields α-aminoketones, which are precursors to heterocyclic compounds such as pyridines and pyrroles .

Mechanistic Insight:

R–Br+NH3R–NH2+HBr\text{R–Br} + \text{NH}_3 \rightarrow \text{R–NH}_2 + \text{HBr}

The reaction proceeds via an SN_N2 mechanism, with inversion of configuration at the β-carbon .

Ketone-Directed Reactions

The carbonyl group participates in condensation reactions, such as the Kröhnke pyridine synthesis, where α,β-unsaturated ketones are formed via aldol-like additions. These intermediates are critical in constructing nitrogen-containing heterocycles .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s ability to undergo selective functionalization makes it a key intermediate in synthesizing trifluoromethylated anilines and related bioactive molecules. For instance, it has been employed in the development of kinase inhibitors and antiviral agents .

Agrochemical Research

Derivatives of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one are explored as precursors to herbicides and pesticides, leveraging the stability imparted by fluorine atoms .

Hazard CategoryPrecautionary Measures
Acute Oral ToxicityAvoid ingestion; use PPE
Skin CorrosionWear gloves and lab coat
Environmental HazardDispose via certified waste

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